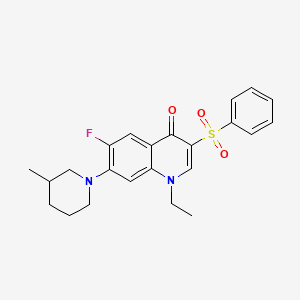

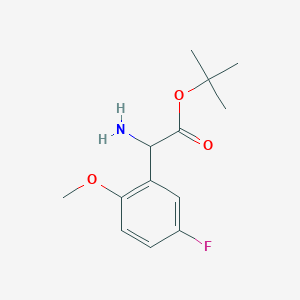

2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule. It has been studied in the context of its interaction with the bromodomain containing proteins TRIM24 and BRPF1 . These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule.Scientific Research Applications

Antitumor Activity

The synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has been explored for their potential as antitumor agents. These compounds, including variations similar to 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, demonstrated significant in vitro antitumor activity. Notably, certain derivatives showed more potent and efficacious antitumor properties than Doxorubicin, a reference drug, indicating their potential as new classes of antitumor agents (Alqasoumi et al., 2010).

Interaction with Carbonic Anhydrase

Isoquinolinesulfonamides, closely related to this compound, have been studied for their ability to inhibit human carbonic anhydrases (hCAs), which play significant roles in various physiological and pathological processes. The crystal structure of hCA II complexed with a similar sulfonamide revealed details that are crucial for designing selective inhibitors for cancer-associated and neuronal hCAs, highlighting the compound's potential for therapeutic applications (Mader et al., 2011).

Beta3 Adrenergic Receptor Agonism

Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been evaluated for their agonistic activity on human beta3 adrenergic receptors, which are targets for treating metabolic disorders. Notable derivatives demonstrated significant selectivity and potency as beta3 adrenergic receptor agonists, suggesting the utility of this scaffold in developing treatments for conditions such as diabetes and obesity (Parmee et al., 2000).

Antimicrobial Agents

Quinoline clubbed with sulfonamide moiety, as in the case of this compound, has been synthesized to explore their antimicrobial potential. New compounds were evaluated for their antimicrobial efficacy, and several showed promising activity against Gram-positive bacteria, indicating the potential of such compounds as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2,5-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is the TRIM24 PHD-bromodomain . This domain is part of the TRIM24 protein, a transcriptional regulator involved in the epigenetic regulation of gene expression .

Mode of Action

The compound acts as an agonist at the TRIM24 PHD-bromodomain It binds to the domain, leading to changes in the protein’s function

Biochemical Pathways

The compound’s action on the TRIM24 protein affects the epigenetic regulation of gene expression . This can have downstream effects on various biochemical pathways, potentially influencing cellular processes such as cell growth and differentiation.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its influence on the TRIM24 protein and subsequent changes in gene expression . .

properties

IUPAC Name |

2,5-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)17-11-14(24-2)6-8-16(17)25-3/h5-8,10-11,19H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEWKQUSTHJFRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

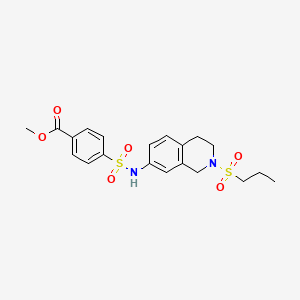

![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)

![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)

![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

methanone](/img/structure/B2895135.png)

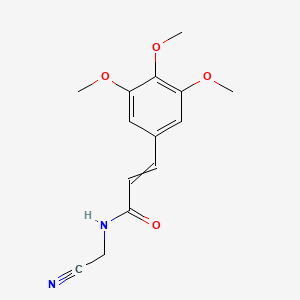

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)